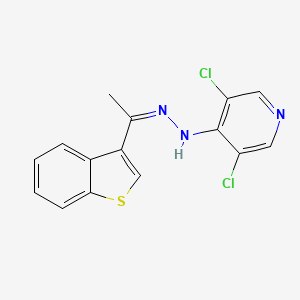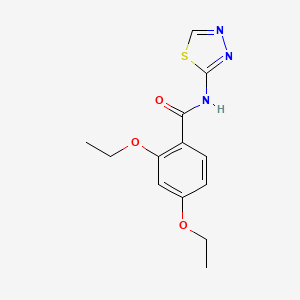![molecular formula C17H26N2O2 B5350111 N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as an anti-cancer drug and has shown promising results in the treatment of various types of cancer. However, in
Mechanism of Action
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea binds to the ATP-binding site of RTKs and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and survival. This compound also inhibits angiogenesis, the process of new blood vessel formation, by targeting VEGFR. This makes it a promising drug for the treatment of cancer, as tumors require a blood supply to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-angiogenic effects, it induces apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the activity of immune cells, such as T cells and natural killer cells, which can contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, making it a potent inhibitor. However, this compound also has limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of results. It also has off-target effects, which can complicate the interpretation of experiments.
Future Directions
There are several future directions for the scientific research application of N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One direction is the development of new this compound analogs that have improved potency and selectivity. Another direction is the investigation of this compound's effects on the tumor microenvironment, including its effects on immune cells and stromal cells. Finally, the combination of this compound with other anti-cancer drugs is an area of active research, as it may lead to improved efficacy and reduced toxicity.
Conclusion:
This compound is a small molecule inhibitor that has been extensively used in scientific research for its ability to inhibit RTKs. It has several biochemical and physiological effects, including anti-angiogenic and pro-apoptotic effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its scientific research application.
Synthesis Methods
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea can be synthesized through a multistep process that involves the reaction of 4-sec-butylphenylamine with ethyl isocyanate, followed by the reaction with tetrahydro-2-furanol. The final product is obtained after purification and isolation.
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively used in scientific research for its ability to inhibit receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play a critical role in various cellular processes such as cell growth, differentiation, and survival. This compound inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-12(2)14-7-9-15(10-8-14)19-17(20)18-13(3)16-6-5-11-21-16/h7-10,12-13,16H,4-6,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRZEGSQOPSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)